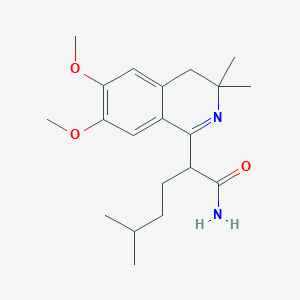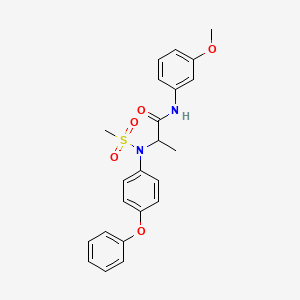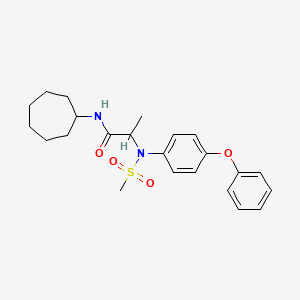
2-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-5-methylhexanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline derivatives, closely related to our compound of interest, has been investigated for their anticonvulsant effects in various models of epilepsy. These compounds incorporate features of anticonvulsants along with a sulfonamide function capable of inhibiting carbonic anhydrase, an attractive target in epilepsy treatment (Gitto et al., 2009). Additionally, the cyclization reactions of 1,2-bis(2-cyanophenyl)propionitriles have been explored for the synthesis of complex isoquinoline derivatives, demonstrating the versatility of isoquinoline synthesis methodologies (Ando et al., 1974).
Molecular Structure Analysis
Research into the molecular and crystal structures of related compounds has provided insight into the structural characteristics essential for biological activity. For instance, the 3,3-dimethyl- and 3-methyl-1-(4′,4′-dimethyl-2′,6′-dioxocyclohex-1′-yl)-3,4-dihydroisoquinolines have been synthesized, and their crystal and molecular structures determined, revealing tautomeric forms and structural dynamics in solutions (Davydov et al., 1993).
Chemical Reactions and Properties
Chemical reactions involving isoquinoline derivatives often lead to the formation of new compounds with potential pharmacological activities. For example, the electrochemical oxidation of aromatic ethers related to isoquinoline has been studied, showcasing the chemical versatility and reactivity of these compounds (Carmody et al., 1980). Furthermore, practical synthesis approaches have been developed for derivatives like cotarnine, demonstrating efficient synthetic routes for complex isoquinoline structures (Shirasaka et al., 1990).
Physical Properties Analysis
Investigations into the physico-chemical properties of isoquinoline derivatives, including 3-methyl and 3,3-dimethyl derivatives, have been conducted to understand better their physical characteristics and how these influence their biological activities and solubility (Davydov et al., 1993).
Chemical Properties Analysis
The chemical properties of isoquinoline derivatives are closely tied to their structure-activity relationships, with various substitutions on the isoquinoline core affecting their pharmacological profiles. Studies have shown that modifications to the isoquinoline scaffold can result in compounds with anticonvulsant properties, highlighting the importance of chemical modifications in drug discovery (Gitto et al., 2009).
Propriétés
IUPAC Name |
2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)-5-methylhexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-12(2)7-8-14(19(21)23)18-15-10-17(25-6)16(24-5)9-13(15)11-20(3,4)22-18/h9-10,12,14H,7-8,11H2,1-6H3,(H2,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUCKEUJHKAFAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C1=NC(CC2=CC(=C(C=C21)OC)OC)(C)C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-5-methylhexanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4015749.png)
![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-N-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4015751.png)
![1-[3-(2-furyl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine](/img/structure/B4015758.png)

![3,3-dimethyl-2-methylene-N-(4-nitrophenyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4015769.png)


![7-(3-chlorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B4015812.png)

![3-[(cyclopropylmethyl)(propyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4015824.png)
![ethyl N-[2-(2-furoylamino)benzoyl]alaninate](/img/structure/B4015833.png)
![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4015834.png)
![4,4-dimethyl-1-(3-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4015838.png)
![ethyl 4-{N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B4015839.png)